molecular formula C24H28Cl2N2O4 B1680853 SBE13 hydrochloride CAS No. 1052532-15-6

SBE13 hydrochloride

Cat. No. B1680853
CAS RN: 1052532-15-6
M. Wt: 479.4 g/mol
InChI Key: QBGSVDJLQQXEGG-UHFFFAOYSA-N
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Description

SBE13 hydrochloride is a cell-permeable highly potent polo-like kinase (Plk1) inhibitor that targets the inactive conformation of the kinase . It does not affect the activity of Plk2, Plk3, or Aurora A kinases .


Molecular Structure Analysis

The empirical formula of SBE13 hydrochloride is C24H27ClN2O4·HCl . Its molecular weight is 479.40 . The SMILES string representation is Cl.COc1ccc(CCNCc2ccc(OCc3ccc(Cl)nc3)c(OC)c2)cc1OC .


Chemical Reactions Analysis

SBE13 hydrochloride is a potent and selective PLK1 inhibitor with an IC50 of 200 pM . It shows over 4000-fold selectivity over Aurora A kinase, Plk2, and Plk3 .


Physical And Chemical Properties Analysis

SBE13 hydrochloride is a solid substance . It has a light yellow to yellow color . It is soluble in DMSO at a concentration of ≥17 mg/mL . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

SBE13 Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Oncology Research: SBE13 hydrochloride has been identified as a potent inhibitor of polo-like kinase 1 (Plk1), which plays a critical role in cell division. It has shown anti-proliferative effects in various cancer cell lines, with EC50 values ranging between 5 μM and 39 μM. Additionally, it can induce apoptosis and cause an accumulation of cells in the G2/M phase of the cell cycle, which is a characteristic effect of Plk1 inhibition .

Cell Signaling Studies: As a Plk1 inhibitor, SBE13 hydrochloride targets the inactive conformation of the kinase without affecting the activity of Plk2, Plk3, or Aurora A kinases. This specificity makes it a valuable tool for studying cell signaling pathways related to cell cycle regulation and mitosis .

Molecular Docking and Drug Design: The interaction of SBE13 with Plk1 has been modeled to show its engagement with Arginine 95, covering the entire hydrophobic pocket, which is typical for a type II inhibitor. This interaction with the hinge region and the Asp-Phe-Gly (DFG) motif’s aspartic acid provides insights into molecular docking strategies and the design of new kinase inhibitors .

Autophagy Induction: SBE13 is also recognized as an effective inducer of autophagy, a cellular process involved in degrading and recycling cellular components. Its role as an autophagy inducer can be leveraged in studies aiming to understand diseases where autophagy plays a significant part .

Mechanism of Action

Target of Action

SBE13 hydrochloride is a potent and selective inhibitor of Polo-like kinase 1 (Plk1) . Plk1 is a member of a family of highly conserved serine/threonine kinases and plays a key role in mitosis, where it modulates the spindle checkpoint at the metaphase/anaphase transition . It is over-expressed in various human tumors and serves as a negative prognostic marker in cancer patients .

Mode of Action

SBE13 hydrochloride targets Plk1 in its inactive conformation . This leads to selectivity within the Plk family and towards Aurora A . This selectivity can be explained by docking studies of SBE13 into the binding pocket of homology models of Plk1, Plk2, and Plk3 in their inactive conformation .

Biochemical Pathways

The primary biochemical pathway affected by SBE13 hydrochloride is the cell cycle , specifically the transition from metaphase to anaphase during mitosis . By inhibiting Plk1, SBE13 hydrochloride disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Result of Action

SBE13 hydrochloride has been shown to significantly reduce cell proliferation and induce apoptosis in cancer cell lines . Increasing concentrations of SBE13 result in increasing amounts of cells in G2/M phase . The kinase activity of Plk1 was inhibited with an IC50 of 200 pM .

Action Environment

The action of SBE13 hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the presence of other molecules in the cellular environment can potentially impact the efficacy of SBE13 hydrochloride.

Safety and Hazards

SBE13 hydrochloride is considered harmful if swallowed . It is advised to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, it is recommended to call a poison center or doctor .

Future Directions

SBE13 hydrochloride has shown significant potential in reducing cell proliferation and inducing apoptosis in HeLa cells . It has also been found to reduce pRb staining in primary cells, indicating a G0/G1 arrest . These findings suggest that SBE13 hydrochloride could have potential applications in cancer therapeutics .

properties

IUPAC Name

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGSVDJLQQXEGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474576
Record name N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SBE13 hydrochloride

CAS RN

1052532-15-6
Record name N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1052532-15-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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